molecular formula C11H21NO3 B2976635 Tert-butyl n-[(1s,3s)-3-hydroxycyclopentyl]-n-methylcarbamate CAS No. 2165760-01-8

Tert-butyl n-[(1s,3s)-3-hydroxycyclopentyl]-n-methylcarbamate

Cat. No. B2976635
M. Wt: 215.293
InChI Key: SREITKHLXHZJEE-IUCAKERBSA-N
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Description

Tert-butyl n-[(1s,3s)-3-hydroxycyclopentyl]-n-methylcarbamate is a chemical compound with the CAS Number: 2165760-01-8 . It has a molecular weight of 215.29 . The IUPAC name for this compound is tert-butyl ((1S,3S)-3-hydroxycyclopentyl)(methyl)carbamate .


Molecular Structure Analysis

The InChI code for this compound is 1S/C11H21NO3/c1-11(2,3)15-10(14)12(4)8-5-6-9(13)7-8/h8-9,13H,5-7H2,1-4H3/t8-,9-/m0/s1 . This indicates the presence of a cyclopentyl group, a carbamate group, and a tert-butyl group in the molecule .


Physical And Chemical Properties Analysis

This compound is a liquid at room temperature . It should be stored in a refrigerator .

Scientific Research Applications

Enantioselective Synthesis of Carbocyclic Analogs

Tert-butyl N-[(1R,3S,4R)-3-hydroxy-4-(hydroxymethyl)cyclopentyl]carbamate serves as a crucial intermediate for the enantioselective synthesis of carbocyclic analogues of 2′-deoxyribonucleotides. Its importance is highlighted by its role in demonstrating the relative substitution of the cyclopentane ring, paralleling that in β-2-deoxyribosylamine. This application underscores its significance in the realm of nucleic acid chemistry and pharmaceuticals (Ober, Marsch, Harms, & Carell, 2004).

Comparative Cytotoxicity Studies

A comparative study of cytotoxicity between butylated hydroxytoluene and its methylcarbamate derivative, terbucarb, on isolated rat hepatocytes sheds light on the compound's biological interactions. Although the focus is on terbucarb, understanding its toxicity compared to its phenolic analog highlights the broader implications of methylcarbamate derivatives in toxicological studies (Nakagawa, Yaguchi, & Suzuki, 1994).

Metabolic Studies in Insects and Mice

Research into the metabolism of m-tert.-butylphenyl N-methylcarbamate in both insects and mice reveals the enzymatic pathways involved in processing this compound. The study identifies hydroxylation of both the tert-butyl and N-methyl groups, indicating species-specific variations in metabolism. This information is vital for environmental and toxicological assessments of similar compounds (Douch & Smith, 1971).

Organic Synthesis Applications

Tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates have been developed as N-(Boc)-protected nitrones, which react with organometallics to give N-(Boc)hydroxylamines. These compounds serve as building blocks in organic synthesis, highlighting the versatility of tert-butyl N-[(1s,3s)-3-hydroxycyclopentyl]-n-methylcarbamate derivatives in chemical synthesis (Guinchard, Vallée, & Denis, 2005).

Environmental Degradation Studies

Investigations into the degradation pathways of methyl tert-butyl ether (MTBE) by the UV/H2O2 process, which generates various primary byproducts, including tert-butyl formate and tert-butyl alcohol, emphasize the environmental fate of such compounds. Although tert-butyl n-[(1s,3s)-3-hydroxycyclopentyl]-n-methylcarbamate is not directly studied, these findings are relevant for understanding the environmental impact and degradation pathways of structurally related compounds (Stefan, Mack, & Bolton, 2000).

Safety And Hazards

The compound has been assigned the GHS07 pictogram, indicating that it may cause harm if swallowed, inhaled, or in contact with skin . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

tert-butyl N-[(1S,3S)-3-hydroxycyclopentyl]-N-methylcarbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NO3/c1-11(2,3)15-10(14)12(4)8-5-6-9(13)7-8/h8-9,13H,5-7H2,1-4H3/t8-,9-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SREITKHLXHZJEE-IUCAKERBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(C)C1CCC(C1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N(C)[C@H]1CC[C@@H](C1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl n-[(1s,3s)-3-hydroxycyclopentyl]-n-methylcarbamate

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